![molecular formula C23H16ClF3N2S B2683005 2-(4-Chlorobenzyl)-4-{[3-(trifluoromethyl)benzyl]sulfanyl}quinazoline CAS No. 303149-27-1](/img/structure/B2683005.png)
2-(4-Chlorobenzyl)-4-{[3-(trifluoromethyl)benzyl]sulfanyl}quinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Chlorobenzyl)-4-{[3-(trifluoromethyl)benzyl]sulfanyl}quinazoline (CBQT) is a synthetic quinazoline derivative with promising applications in the fields of medicinal chemistry and drug discovery. It is a novel and highly selective ligand for a range of targets, including the androgen receptor, estrogen receptor and various other nuclear receptors. CBQT has been extensively studied in recent years, with promising results reported in a variety of scientific research applications.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- The synthesis and characterization of compounds related to quinazoline, including their molecular and electronic structures and redox chemistry, have been a subject of research. For instance, the preparation of benzo-bridged bis(1,2,3-dithiazoles) and their selenium analogues involved the condensation of diaminobenzenedithiol, leading to compounds exhibiting internal bond lengths consistent with a quinoid formulation (Barclay et al., 1997).
Fluorescent Properties
- Certain quinoline derivatives, such as those synthesized from 2-(1-benzofuran-2-yl) quinoline-4-carboxylic acids, have been found to exhibit fluorescent properties in various organic solvents, suggesting their potential use as fluorescent probes (Bodke et al., 2013).
Electochemical Behaviour
- The electrochemical reduction of certain benzoic acids related to quinazoline has been studied, with findings suggesting the formation of compounds such as 5-amino salicylic acid and sulfanilic acid, indicating potential applications in electrochemical processes (Mandić et al., 2004).
Anticancer Activity
- Some quinazoline derivatives have shown potential anticancer activity. For example, novel 6-aryl-benzo[h][1,2,4]-triazolo[5,1-b]quinazoline-7,8-dione derivatives were synthesized and found to exhibit potent antitumoral properties (Wu et al., 2013).
- Another study synthesized 3-(substituted benzylideneamino)-7-chloro-2-phenyl quinazoline-4(3 H )-one derivatives, showing significant activity against CNS SNB-75 Cancer cell line, indicating their use as antitumor agents (Noolvi & Patel, 2013).
Miscellaneous Applications
- Quinazoline derivatives have also been synthesized for various other applications, such as in the synthesis of substituted 2-Benzoylaminothiobenzamides and their ring closure to substituted 2-Phenylquinazoline-4-thiones, which have potential biological activity (Hanusek et al., 2001).
Propriétés
IUPAC Name |
2-[(4-chlorophenyl)methyl]-4-[[3-(trifluoromethyl)phenyl]methylsulfanyl]quinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClF3N2S/c24-18-10-8-15(9-11-18)13-21-28-20-7-2-1-6-19(20)22(29-21)30-14-16-4-3-5-17(12-16)23(25,26)27/h1-12H,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXTSEWPMLQJLJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)CC3=CC=C(C=C3)Cl)SCC4=CC(=CC=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClF3N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

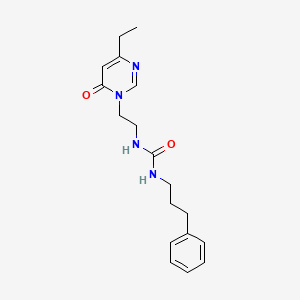
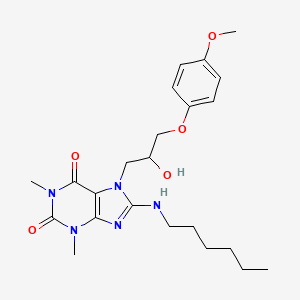
![2-(pyridin-3-ylsulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine](/img/structure/B2682926.png)

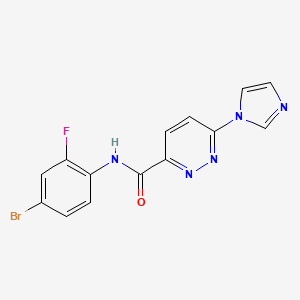
![2-((3-butyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2682930.png)
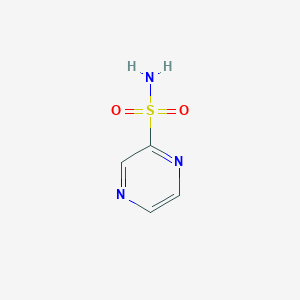
![5-bromo-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl fluoride](/img/structure/B2682934.png)
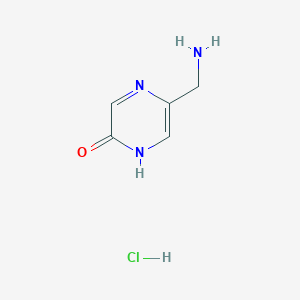

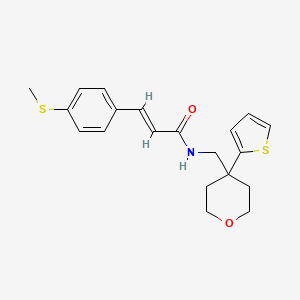
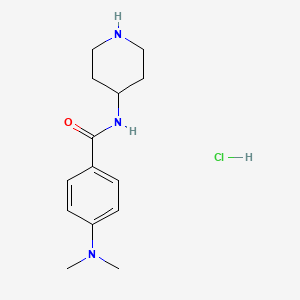
![3-Amino-N-[3-(diethylamino)propyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2682941.png)
